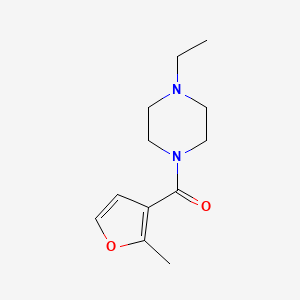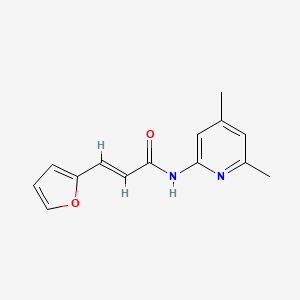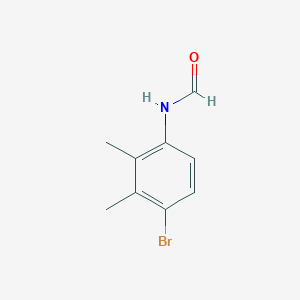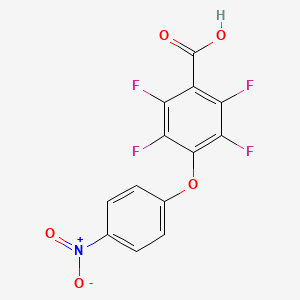![molecular formula C11H8ClNO2S B5877766 2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, commonly known as COT, is a thiazolidinone derivative that has been extensively studied for its pharmacological properties. This compound is a potent antioxidant, anti-inflammatory, and anti-cancer agent with a wide range of therapeutic potential.
作用机制
The mechanism of action of COT is not fully understood, but it is thought to work by inhibiting various signaling pathways involved in oxidative stress, inflammation, and cancer progression. COT has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
COT has been shown to have a wide range of biochemical and physiological effects. It has antioxidant effects by scavenging ROS and reducing oxidative stress. COT also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, COT has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using COT in lab experiments is its potent pharmacological properties, which make it suitable for studying various biological processes. Additionally, COT is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using COT in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for the study of COT. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to study the mechanism of action of COT in more detail to better understand its pharmacological properties. Additionally, the development of new derivatives of COT with improved pharmacological properties could be explored.
合成方法
COT can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl acetoacetate to yield COT. This synthesis method has been optimized to produce high yields of pure COT, making it suitable for large-scale production.
科学研究应用
COT has been extensively studied for its pharmacological properties, including its antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in various cell types. COT also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, COT has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
属性
IUPAC Name |
(2E)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)9(14)5-11-13-10(15)6-16-11/h1-5H,6H2,(H,13,15)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCUAJGWOIEAFU-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CC=C(C=C2)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C\C(=O)C2=CC=C(C=C2)Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)

![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)
![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)
